molecular formula C17H12Cl3N5O2 B1668434 Carboxyamidotriazole CAS No. 99519-84-3

Carboxyamidotriazole

Numéro de catalogue B1668434
Numéro CAS: 99519-84-3
Poids moléculaire: 424.7 g/mol
Clé InChI: WNRZHQBJSXRYJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carboxyamidotriazole (CAI) is a calcium channel blocker that blocks voltage-gated and ligand-gated calcium channels . It has been investigated as an anti-cancer drug in vitro . It has been used in trials studying the treatment of Lymphoma, Lung Cancer, Breast Cancer, Kidney Cancer, and Ovarian Cancer, among others .


Molecular Structure Analysis

Carboxyamidotriazole has a molecular formula of C17H12Cl3N5O2 . Its average mass is 424.668 Da and its monoisotopic mass is 423.005646 Da .


Physical And Chemical Properties Analysis

Carboxyamidotriazole has a density of 1.7±0.1 g/cm3, a boiling point of 685.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has an enthalpy of vaporization of 100.5±3.0 kJ/mol and a flash point of 368.4±34.3 °C .

Applications De Recherche Scientifique

Anti-Cancer Activity

CAI is a small-molecule drug possessing anti-cancer activities . It has been demonstrated to have anticancer effects in several studies . The mechanisms of these activities have been considered to be the inhibition of capacitative calcium entry or the promotion of reactive oxygen species (ROS) production .

Metabolic Reprogramming of Pancreatic Cancer Cells

CAI has been shown to cause metabolic reprogramming of pancreatic cancer cells . The inhibition of mitochondrial oxidative metabolism by CAI led to increased glutamine-dependent reductive carboxylation and enhanced glycolytic metabolism .

Anti-Inflammatory Activity

CAI has been shown to have anti-inflammatory activity according to recent studies in a number of animal models of inflammation . It alleviates the inflammatory responses of RAW 264.7 macrophages in response to lipopolysaccharide (LPS) stimulation via attenuating the activation of NF‑κB and MAPK signaling pathways and decreasing the levels of pro‑inflammatory mediators .

Inhibition of Mitochondrial Oxidative Metabolism

The inhibition of mitochondrial oxidative metabolism can explain several anticancer activities of CAI reported previously, including inhibition of calcium entry and induction of reactive oxygen species .

Inhibition of Capacitative Calcium Entry

The mechanisms of the anti-cancer activities of CAI have been considered to be the inhibition of capacitative calcium entry .

Promotion of Reactive Oxygen Species (ROS) Production

CAI has been reported to promote ROS production and induce apoptosis in cancer cells .

Mécanisme D'action

Target of Action

Carboxyamidotriazole (CAI) primarily targets calcium channels . It is a calcium channel blocker that blocks both voltage-gated and ligand-gated calcium channels . Calcium channels play a crucial role in various cellular functions, including cell proliferation and apoptosis.

Mode of Action

CAI interacts with its targets by blocking the calcium channels . This blocking action inhibits the influx of calcium ions into the cells, which can disrupt various cellular processes that rely on calcium signaling . This disruption can lead to changes in cell proliferation and apoptosis, particularly in cancer cells .

Biochemical Pathways

CAI affects several biochemical pathways. One of the key pathways influenced by CAI is the IDO1-Kyn-AhR pathway . CAI has been shown to stimulate IDO1-Kyn metabolic circuitry in the tumor microenvironment, facilitating tumor cell immune evasion . Additionally, CAI has been reported to exert anti-inflammatory activity in lipopolysaccharide-induced RAW264.7 macrophages by inhibiting NF-κB and MAPKs pathways .

Pharmacokinetics

Result of Action

The action of CAI leads to several molecular and cellular effects. It has been used in trials studying the treatment of various cancers, including lymphoma, lung cancer, breast cancer, kidney cancer, and ovarian cancer . Its anti-cancer effects are likely due to its ability to disrupt calcium signaling in cancer cells, thereby inhibiting their proliferation and inducing apoptosis .

Action Environment

The action of CAI can be influenced by the metabolic environment. For instance, the presence of environmental substances that affect cellular metabolism, such as glutamine and pyruvate, can attenuate the anticancer efficacy of CAI . Furthermore, the combination of CAI with other drugs, such as 2-deoxyglucose (2-DG), can cause energy depletion in cancer cells, eliminating the rescue effect of the metabolic environment .

Safety and Hazards

Carboxyamidotriazole is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

Carboxyamidotriazole has been used in trials studying the treatment of various cancers . It has also shown anti-inflammatory activity in a number of animal models of inflammation . These findings suggest potential future directions for the use of Carboxyamidotriazole in cancer and inflammation treatment.

Propriétés

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRZHQBJSXRYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244108
Record name Carboxyamidotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxyamidotriazole

CAS RN

99519-84-3
Record name Carboxyamidotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99519-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxyamidotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099519843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyamidotriazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11960
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 99519-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboxyamidotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99519-84-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOXYAMIDOTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ST3ZF52WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred ambient temperature solution of 5-amino-1,2,3-triazole-4-carboxamide (630 mg, 4.96 mmol) in dry dimethylformamide (20 ml) was treated in one portion with sodium hydride (230 mg of a 50% suspension in mineral oil, 115 mg NaH, 4.79 mmol). After 15 min. solid 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl bromide was added in one portion. The mixture was stirred 1 hour, poured into water (20 ml), acidified to pH 6 with glacial acetic acid, and filtered. The solid was washed three times with water and dissolved in dichloromethane. The layers were separated and the organic phase was dried over anhydrous magnesium sulfate and evaporated under vacuum. The residue was chromatographed on a column of silica gel (200 g) eluted with 97:3 (v/v) dichloromethane-methanol to provide 351 mg (17%) 5-amino-1-(4-[4-chlorobenzoyl]-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
4-(4-chlorobenzoyl)-3,5-dichlorobenzyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 2-cyanoacetamide (149 mg, 1.77 mmol) in ethanol (5 ml) was refluxed 20 minutes with sodium methoxide (93 mg, 1.72 mmol), cooled slightly, treated with 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl azide (450 mg, 1.32 mmol), and refluxed 1 hour. The mixture was cooled, evaporated under vacuum, and chromatographed on a column of silica gel (50 g), eluted with 19:1 (v/v) dichloromethane-methanol to provide 231 mg (41%) of 5-amino-1(4-[4-chlorobenzoyl]-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide, m.p. 198.5°-200° C.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two
Name
4-(4-chlorobenzoyl)-3,5-dichlorobenzyl azide
Quantity
450 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

After protection of the alcohol group in 3,5-dichlorobenzyl alcohol, as the TBDMS ether step (step 1), the ether is reacted with 4 chlorobenzoyl chloride to form the substituted benzophene (step 2). The benzophene is treated with thionyl chloride (step 3) and then with sodium azide (step 4) to form 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide. Reaction of this azide with cyanoacetamide produces L651582 (step 5). Reaction of L651582 with orotic acid forms the L651582 orotate (2:1) (step 6).
Name
azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

3,5-dichloro-4-(4′-chlorobenzoyl)benzyl azide (858.D) (1 mole) is reacted with cyanoacetamide (1.69 mole) in hot Acetonitrile, and Potassium carbonate, (6.2 mole) to give 5-amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide (858.E).
Name
3,5-dichloro-4-(4′-chlorobenzoyl)benzyl azide
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.69 mol
Type
reactant
Reaction Step One
Quantity
6.2 mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(c1ccc(Cl)cc1)c1c(Cl)cc(CBr)cc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxyamidotriazole
Reactant of Route 2
Carboxyamidotriazole
Reactant of Route 3
Carboxyamidotriazole
Reactant of Route 4
Reactant of Route 4
Carboxyamidotriazole
Reactant of Route 5
Carboxyamidotriazole
Reactant of Route 6
Carboxyamidotriazole

Q & A

Q1: What is the primary target of Carboxyamidotriazole?

A1: Carboxyamidotriazole primarily targets non-voltage-operated calcium channels, inhibiting the influx of calcium ions (Ca2+) into cells and release from intracellular stores. [, , , ] This disruption of calcium signaling affects numerous downstream pathways involved in cell proliferation, angiogenesis, and inflammation. [, , , , ]

Q2: How does Carboxyamidotriazole's action on calcium channels translate to its anti-tumor effects?

A2: By inhibiting calcium influx, CAI disrupts calcium-dependent signaling pathways crucial for tumor growth, angiogenesis, and metastasis. Studies show CAI inhibits vascular endothelial growth factor (VEGF) signaling, a key player in angiogenesis. [, , , ] It also interferes with PI3K activity, another crucial pathway in tumor cell survival and proliferation. [, ]

Q3: Beyond anti-tumor effects, what other therapeutic benefits might stem from Carboxyamidotriazole's mechanism?

A3: Carboxyamidotriazole's ability to modulate calcium signaling extends to anti-inflammatory effects. Research shows it can reduce inflammatory mediators like TNF-α, IL-1β, IL-6, and nitric oxide, suggesting potential for treating inflammatory diseases. [, , , ]

Q4: Does Carboxyamidotriazole directly inhibit cyclooxygenase (COX) enzymes like traditional NSAIDs?

A4: No, in vitro studies reveal that Carboxyamidotriazole does not directly inhibit COX enzymes, suggesting its anti-inflammatory mechanism differs from traditional NSAIDs. []

Q5: Does Carboxyamidotriazole affect mitochondrial function?

A5: Yes, evidence suggests Carboxyamidotriazole can inhibit mitochondrial calcium uptake, impacting mitochondrial membrane potential. [] Recent research also indicates it may cause metabolic reprogramming by inhibiting mitochondrial oxidative metabolism. [] This metabolic shift could contribute to its anticancer effects.

Q6: What is the bioavailability of the original Carboxyamidotriazole formulation?

A6: The original gelatin capsule formulation of Carboxyamidotriazole has limited oral bioavailability. []

Q7: How does food intake affect the pharmacokinetics of Carboxyamidotriazole?

A7: Studies indicate that Carboxyamidotriazole plasma concentrations are higher when taken with food, suggesting food intake can significantly influence its pharmacokinetics. [, ]

Q8: What is known about the half-life of Carboxyamidotriazole?

A8: The half-life of Carboxyamidotriazole has been reported to range from 35 to 61 hours. [] The micronized formulation showed a slightly shorter half-life than the original gelcap formulation. []

Q9: How does Carboxyamidotriazole orotate (CTO) differ from Carboxyamidotriazole in terms of pharmacokinetics?

A9: Carboxyamidotriazole orotate (CTO) demonstrates improved oral bioavailability and faster entry into the bloodstream compared to Carboxyamidotriazole, while maintaining a similar elimination half-life. [] This suggests CTO might achieve therapeutic efficacy at lower doses, potentially minimizing toxicity. [, ]

Q10: What types of cancer have shown sensitivity to Carboxyamidotriazole in preclinical studies?

A10: Preclinical studies have demonstrated Carboxyamidotriazole's anti-tumor activity in various cancer models, including glioblastoma, melanoma, colon cancer, ovarian cancer, and non-small cell lung cancer (NSCLC). [, , , , ]

Q11: Is there evidence that Carboxyamidotriazole is effective against drug-resistant cancers?

A11: Yes, Carboxyamidotriazole has shown efficacy against imatinib-resistant chronic myeloid leukemia (CML) cells in vitro. [] It inhibits both BCR-ABL-dependent and -independent signaling pathways in these resistant cells. []

Q12: Does DNA mismatch repair deficiency affect Carboxyamidotriazole's efficacy?

A12: Interestingly, Carboxyamidotriazole exhibits selective sensitivity towards tumor cell lines with DNA mismatch repair (MMR) deficiency. [] This suggests a potential for targeted therapy in patients with MMR-deficient tumors.

Q13: Has Carboxyamidotriazole demonstrated synergistic effects with other anticancer agents?

A13: Yes, preclinical studies demonstrate synergistic effects when Carboxyamidotriazole is combined with other anticancer agents like temozolomide, 5-fluorouracil, and sorafenib. [, , ] These combinations often exhibit enhanced antitumor activity compared to single-agent therapies.

Q14: What are the potential mechanisms behind the synergistic effects observed with Carboxyamidotriazole combinations?

A14: The synergistic effects likely arise from Carboxyamidotriazole's ability to target multiple signaling pathways involved in tumor growth and survival. For instance, its combination with temozolomide in melanoma models enhances temozolomide sensitivity, potentially allowing for lower, less toxic doses. []

Q15: What are the main side effects observed with Carboxyamidotriazole in clinical trials?

A15: The most frequently reported side effects in clinical trials with Carboxyamidotriazole include nausea, vomiting, fatigue, and neurotoxicity, particularly at higher doses. [, ] Dose-limiting neurotoxicity, including cerebellar ataxia, has been observed. [, ]

Q16: How does the toxicity profile of Carboxyamidotriazole orotate (CTO) compare to Carboxyamidotriazole?

A16: Carboxyamidotriazole orotate (CTO), due to its enhanced bioavailability, might offer a more favorable toxicity profile. Preclinical data suggest it might achieve similar efficacy at lower doses, potentially reducing side effects associated with higher doses of Carboxyamidotriazole. [, , ]

Q17: Are there any long-term toxicity concerns associated with Carboxyamidotriazole?

A17: While preclinical and early clinical data provide insights into Carboxyamidotriazole's safety profile, further research is crucial to thoroughly evaluate its long-term effects.

Q18: What are the future directions for Carboxyamidotriazole research?

A18: Future research should focus on:

  • Optimizing Carboxyamidotriazole delivery: Developing novel formulations or drug delivery systems to enhance its bioavailability and target specific tissues, potentially mitigating toxicity. [, ]
  • Identifying biomarkers: Exploring biomarkers that predict response to Carboxyamidotriazole therapy and monitor treatment efficacy. []
  • Expanding clinical applications: Evaluating Carboxyamidotriazole's potential in treating other diseases beyond cancer, such as inflammatory disorders. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.